Éther méthylique de l'estrone

Vue d'ensemble

Description

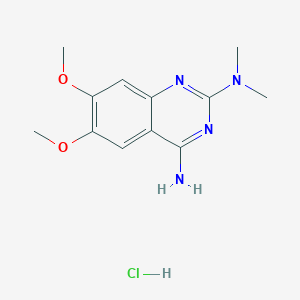

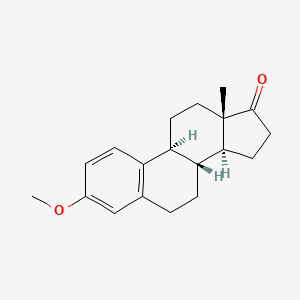

L'éther méthylique de l'estrone, également connu sous le nom de 3-méthoxyœstrone, est un œstrogène synthétique et un éther d'œstrogène. Il s'agit précisément de l'éther méthylique en position C3 de l'œstrone, un œstrogène naturel. Ce composé a été utilisé dans la synthèse d'autres composés œstrogéniques, tels que le mestranol .

Applications De Recherche Scientifique

L'éther méthylique de l'estrone a diverses applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés œstrogéniques.

Biologie : Il est étudié pour ses effets sur les récepteurs des œstrogènes et les voies biologiques associées.

Médecine : La recherche se concentre sur ses utilisations thérapeutiques potentielles et son rôle dans le traitement hormonal substitutif.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

L'éther méthylique de l'estrone exerce ses effets en interagissant avec les récepteurs des œstrogènes dans l'organisme. En se liant à ces récepteurs, il influence l'expression génique et module divers processus physiologiques. Cette interaction peut conduire à la prolifération de cellules dépendantes des œstrogènes, telles que les cellules cancéreuses du sein .

Mécanisme D'action

Target of Action

Estrone 3-methyl ether, also known as Estrone methyl ether, is a synthetic estrogen . The primary targets of this compound are estrogen receptors, which are found in various tissues such as female organs, breasts, hypothalamus, and pituitary .

Biochemical Pathways

The interaction of Estrone 3-methyl ether with estrogen receptors influences the expression of genes that are regulated by these receptors . This can affect various biochemical pathways, leading to changes in cellular function and physiology.

Pharmacokinetics

It is known that the compound is soluble in chloroform , which may influence its bioavailability and distribution in the body.

Result of Action

Estrone 3-methyl ether has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro when used at concentrations ranging from 0.16 to 20 μM . This suggests that the compound may have a role in promoting cell growth in certain types of cancer cells.

Action Environment

The action, efficacy, and stability of Estrone 3-methyl ether can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability. Additionally, exposure to dust, fume, gas, mist, vapours, or spray should be avoided

Analyse Biochimique

Biochemical Properties

Estrone 3-methyl ether stimulates the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro when used at concentrations ranging from 0.16 to 20 μM . It lacks estrogen receptor (ER) binding activity, with IC50s greater than 100 μM for both ERα and ERβ .

Cellular Effects

Estrone 3-methyl ether has been shown to influence cell function by stimulating the proliferation of estrogen-dependent cells

Molecular Mechanism

It is known to stimulate the proliferation of certain cells, but it does not bind to estrogen receptors

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éther méthylique de l'estrone peut être synthétisé par éthérification de l'œstrone. Le processus implique la réaction de l'œstrone avec un agent méthylant, tel que le sulfate de diméthyle ou l'iodure de méthyle, en présence d'une base comme le carbonate de potassium . La réaction se produit généralement dans un solvant organique comme l'acétone ou le diméthylformamide sous reflux.

Méthodes de production industrielle : La production industrielle de l'éther méthylique de l'estrone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie .

Types de réactions :

Oxydation : L'éther méthylique de l'estrone peut subir des réactions d'oxydation pour former divers dérivés oxydés.

Réduction : Il peut être réduit pour former les alcools correspondants.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des acides ou des bases forts comme catalyseurs.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction produit généralement des alcools .

Comparaison Avec Des Composés Similaires

L'éther méthylique de l'estrone est unique en raison de sa structure et de son groupe fonctionnel spécifiques. Les composés similaires comprennent :

Estrone : Le composé parent sans le groupe méthoxy.

Mestranol : Un composé œstrogénique synthétisé à partir de l'éther méthylique de l'estrone.

Ethinylestradiol : Un autre œstrogène synthétique utilisé dans les contraceptifs oraux.

L'éther méthylique de l'estrone se distingue par ses applications spécifiques dans la synthèse d'autres composés œstrogéniques et son interaction unique avec les récepteurs des œstrogènes.

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWDWHFBMPLFQ-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167368 | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624-62-0, 1091-94-7 | |

| Record name | (+)-Estrone 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone methyl ether, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE METHYL ETHER, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59359RSB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: Does modifying the structure of estrone methyl ether alter its biological activity?

A2: Yes, modifications to the estrone methyl ether structure significantly impact its activity. For instance, introducing a thiosemicarbazone group to estrone methyl ether slightly reduces its estrogenicity. [] Similarly, adding a 16β-ethyl group to a 19-nortestosterone derivative, synthesized using estrone methyl ether as a precursor, resulted in a compound with strong antiandrogenic activity. []

Q2: What are the structural differences between estrone methyl ether and other estrogens like estradiol or estriol?

A3: Mass spectrometry studies comparing estrone, estradiol, and estriol revealed unique marker ions for each molecule, highlighting structural differences in their ring systems. These differences contribute to their unique fragmentation patterns and likely influence their distinct biological activities. [, ]

Q3: What is the molecular formula and weight of estrone methyl ether?

A3: Estrone methyl ether has a molecular formula of C19H24O2 and a molecular weight of 284.39 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize estrone methyl ether?

A6: Various spectroscopic techniques are employed for characterizing estrone methyl ether, including: * Infrared (IR) spectroscopy: Used to identify functional groups and compare structural features with known compounds, as exemplified by the confirmation of synthesized d,l-estrone methyl ether. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Utilized for complete 1H and 13C chemical shift assignments, providing insights into the molecule's structure and stereochemistry, particularly in distinguishing between 13α‐ and 13β‐epimers. [] * Mass spectrometry (MS): Employed to study fragmentation patterns, identify structural modifications, and differentiate between estrone methyl ether and related compounds. [, ]

Q5: What synthetic strategies have been employed to prepare estrone methyl ether?

A7: Several synthetic routes to estrone methyl ether have been explored, including: * Total synthesis: Achieved through multi-step processes involving various reactions like Diels-Alder cycloadditions and Wittig olefinations. [, , ] * Thermal elimination of β-ketosulfoxides: This method offers a shorter and more efficient route compared to the traditional Smith synthesis. [] * Manganese-catalyzed hydrogen-autotransfer C-C bond formation: This novel protocol enables the α-alkylation of ketones, including estrone methyl ether, using readily available alcohols. []

Q6: What are some notable reactions that estrone methyl ether can undergo?

A8: Estrone methyl ether serves as a versatile starting material for various chemical transformations, including: * Oxidation: Treatment with tert-butyl hydroperoxide and cobalt acetate leads to the formation of novel estrone derivatives with modifications at the 6-, 8-, and 9-positions. [] * Hetarylation: Direct C−C coupling with 1,2,4-triazinones yields new estrone derivatives containing the 1,2,4-triazin-5-one moiety. [] * Heterocyclization: Microwave-assisted reactions with hydrazine derivatives afford novel ring d-condensed 2-pyrazolines, demonstrating stereoselective control over the ring junction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)